Product packaging for Z-D-Ala-NH2(Cat. No.:CAS No. 151378-81-3)

Z-D-Ala-NH2

Cat. No.: B554551
CAS No.: 151378-81-3
M. Wt: 222.24 g/mol
InChI Key: CTZZSWNVVFTJRN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview and Significance of Z-D-Ala-NH2 in Chemical and Biochemical Sciences

This compound, chemically known as N-Benzyloxycarbonyl-D-alanine amide, is a synthetic derivative of the amino acid D-alanine. It is characterized by the presence of a benzyloxycarbonyl (Cbz or Z) protecting group attached to the amino terminus of D-alanine, with the carboxyl group amidated. This modification renders this compound a crucial intermediate and building block in various chemical and biochemical research applications chemimpex.comcymitquimica.comchemimpex.com. Its significance stems from its utility in peptide synthesis, drug development, and the study of biological processes. The Cbz group provides essential protection during complex synthetic procedures, allowing for controlled reactions and the precise construction of peptide chains. Furthermore, the incorporation of the D-enantiomer of alanine (B10760859), rather than the more common L-enantiomer, offers distinct structural and functional properties that are valuable in medicinal chemistry and biochemical investigations chemimpex.comchemimpex.com.

Historical Context of D-Amino Acid Derivatives in Research

Historically, amino acids were primarily recognized for their roles as the building blocks of proteins, exclusively in their L-configuration. D-amino acids were largely considered to be artificial products or present in minor, often insignificant, quantities in biological systems. However, over the past several decades, substantial evidence has accumulated demonstrating the widespread natural occurrence and critical biological functions of D-amino acids across various organisms, including microorganisms, plants, and mammals researchgate.netthieme-connect.com. For instance, D-amino acids are integral components of bacterial cell walls, contributing to structural integrity tandfonline.comnih.gov. In mammals, specific D-amino acids like D-serine and D-aspartate play roles in neurotransmission and neurogenesis, respectively researchgate.netmdpi.com. The study of D-amino acid derivatives, such as this compound, is thus rooted in a broader scientific endeavor to understand the diverse roles and synthetic applications of these stereoisomers, moving beyond the traditional focus solely on L-amino acids researchgate.netthieme-connect.com.

Scope and Objectives of this compound Research

Research involving this compound primarily aims to leverage its unique chemical structure for the synthesis of novel compounds and the investigation of biological mechanisms. Key objectives include:

Peptide Synthesis: Utilizing this compound as a protected building block for the creation of peptides with specific sequences and properties, essential for developing new pharmaceuticals and biotechnological products chemimpex.comcymitquimica.com.

Drug Discovery and Development: Employing this compound in the design of peptide-based therapeutics, enzyme inhibitors, and modulators for enzyme activity, particularly in areas like metabolic disorders chemimpex.comchemimpex.com.

Biochemical Studies: Using this compound as a tool to investigate protein interactions, study enzyme mechanisms, and elucidate cellular signaling pathways chemimpex.comchemimpex.com.

Structure-Activity Relationship (SAR) Studies: Incorporating D-amino acids, like the D-alanine moiety within this compound, into peptide analogues to understand how stereochemistry influences biological activity and therapeutic potential rdd.edu.iq.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3 B554551 Z-D-Ala-NH2 CAS No. 151378-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZZSWNVVFTJRN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties and Synthesis

Key Physicochemical Characteristics

Z-D-Ala-NH2 is a well-defined chemical entity with specific physical and chemical properties that dictate its utility in research.

PropertyValueSource(s)
Chemical NameN-Benzyloxycarbonyl-D-alanine amide chemimpex.comcymitquimica.comchemimpex.com
SynonymsThis compound, Cbz-D-Alaninamide chemimpex.comcymitquimica.com
CAS Number151378-81-3 chemimpex.comcymitquimica.comchemicalbook.com
Molecular FormulaC11H14N2O3 chemimpex.comcymitquimica.comchemimpex.com
Molecular Weight222.25 g/mol chemimpex.comchemimpex.com
Purity≥ 98% (HPLC) chemimpex.comchemimpex.com
AppearanceWhite to off-white powder chemimpex.comcymitquimica.com
Melting Point129-135 °C chemimpex.comchemimpex.com
Optical Rotation[α]D20 = -12 ± 2º (C=1 in acetone) chemimpex.com
SolubilitySoluble in polar solvents (e.g., water, methanol) cymitquimica.com

Role in Peptide Synthesis Methodologies

The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the amine functionality of D-alanine in this compound . This protection is critical in multi-step peptide synthesis, preventing unwanted reactions at the N-terminus and allowing for controlled coupling reactions . The Cbz group can be selectively removed under mild conditions, typically via catalytic hydrogenation, regenerating the free amine for subsequent peptide bond formation . This compound is employed in both traditional solid-phase peptide synthesis (SPPS) and in enzymatic peptide coupling strategies. For instance, studies have explored the use of modified enzymes like subtilisin to catalyze peptide bond formation using D-amino acid derivatives as acyl donors, demonstrating the potential for efficient synthesis of peptides containing D-amino acid residues ox.ac.uk.

Biological Activities and Mechanistic Investigations of Z D Ala Nh2 and Its Analogs

Enzyme Inhibition Studies

The investigation into Z-D-Ala-NH2 and its analogs has been significantly focused on their potential as enzyme inhibitors, a critical area in the development of new therapeutic agents. These studies explore how these molecules interact with and modulate the activity of specific enzymes, providing a foundation for understanding their biological effects.

D-alanine:D-alanine ligase (Ddl) is an essential enzyme in bacterial cell wall biosynthesis, making it a key target for antimicrobial drugs. plos.org It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, a crucial component of the peptidoglycan precursor. plos.orgwikipedia.org Inhibition of Ddl disrupts cell wall synthesis, leading to bacterial cell death. plos.org The enzyme is a member of the ATP-grasp superfamily and requires ATP and magnesium ions for its function. plos.orgnih.gov

Research has focused on developing substrate analogs that can inhibit Ddl enzymes. These inhibitors are designed to mimic the natural substrate, D-alanine, and interfere with the enzyme's catalytic cycle. Phosphinate and phosphonate (B1237965) dipeptide analogs, for example, have been synthesized and evaluated as reversible inhibitors of DdlA and DdlB from Escherichia coli and the vancomycin-resistance-associated enzyme VanA. nih.gov These compounds act as mimics of the tetrahedral intermediate formed during the enzymatic reaction. nih.gov

Studies have shown that different isoforms of the enzyme exhibit varying sensitivities to these inhibitors. For instance, DdlA is potently inhibited by phosphinates but not phosphonates, whereas DdlB and VanA show less discrimination between the two. nih.gov Another well-known inhibitor is the antibiotic D-cycloserine (DCS), a structural analog of D-alanine. nih.gov It targets both alanine (B10760859) racemase and D-Ala:D-Ala ligase, representing a multi-targeting antibacterial strategy. nih.gov

The development of ATP-competitive inhibitors has also been explored. A library of 6-arylpyrido[2,3-d]pyrimidine-based compounds was designed to compete with ATP for its binding site on E. coli DdlB, representing a different approach to inhibiting the enzyme's function. plos.org

The mechanism by which substrate analogs like this compound modulate enzyme activity is often through competitive inhibition. bgc.ac.inmedcraveonline.com In this model, the inhibitor resembles the substrate and binds to the enzyme's active site, thereby preventing the natural substrate from binding. medcraveonline.com The formation of an enzyme-inhibitor (EI) complex is analogous to the formation of the enzyme-substrate (ES) complex, but it does not proceed to form a product. bgc.ac.in The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate. bgc.ac.in

Some inhibitors function as mechanism-based inhibitors, also known as suicide inhibitors. sigmaaldrich.com These compounds are initially processed by the enzyme as if they were a substrate. However, during the catalytic process, they are converted into a highly reactive molecule that forms a stable, often covalent, bond with the enzyme, leading to irreversible inactivation. sigmaaldrich.com

In the case of D-Ala:D-Ala ligase, inhibitors can mimic different stages of the reaction. Phosphinate and phosphonate analogs are believed to act as transition-state analogs, which, after being phosphorylated by the enzyme, mimic the high-energy intermediate of the ligation reaction. nih.gov The antibiotic D-cycloserine exhibits a unique bimodal mechanism; its inhibition of Ddl proceeds via a phosphorylated form of the drug that mimics the D-alanyl phosphate (B84403) intermediate, effectively blocking the catalytic cycle. nih.gov This highlights that a single compound can inhibit different enzymes through distinct mechanisms. nih.gov

Enzyme kinetics are fundamental to characterizing the interaction between an enzyme and an inhibitor. researchgate.neteuropa.eu Steady-state kinetic analysis allows for the determination of key parameters such as the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and the inhibition constant (Kᵢ). researchgate.neteuropa.eu These parameters are crucial for quantifying an inhibitor's potency and understanding its mechanism of action. researchgate.net

Kinetic studies can differentiate between various types of inhibition. For example, in competitive inhibition, the inhibitor increases the apparent Kₘ of the substrate without affecting Vₘₐₓ. In contrast, non-competitive inhibition involves the inhibitor binding to a site distinct from the active site, reducing Vₘₐₓ without changing Kₘ. bgc.ac.in

For irreversible inhibitors, particularly those that exhibit time-dependent inhibition, the kinetic analysis is more complex. sigmaaldrich.comdrughunter.com The potency of these inhibitors is often expressed as the inactivation efficiency (kᵢₙₐ꜀ₜ/Kᵢ), which accounts for both the initial binding affinity (Kᵢ) and the rate of covalent bond formation (kᵢₙₐ꜀ₜ). drughunter.com

Techniques like one-shot kinetics, utilizing systems such as the ProteOn XPR36, enable the rapid and high-throughput analysis of enzyme-inhibitor interactions, which is particularly valuable in the drug discovery process. bio-rad.com Such methods allow for the simultaneous collection of response data for multiple analyte concentrations, streamlining the determination of kinetic constants. bio-rad.com

Table 1: Representative Kinetic Parameters for D-Ala:D-Ala Ligase Inhibitors This table presents illustrative data based on findings for different classes of Ddl inhibitors.

Inhibitor Type Target Enzyme Kᵢ (Inhibition Constant) Mechanism
Phosphinate Analog E. coli DdlB Low µM range Competitive, Transition-State Analog
Phosphonate Analog E. coli DdlB Mid-to-High µM range Competitive, Transition-State Analog
D-cycloserine E. coli DdlB µM range Competitive, Intermediate Mimic
ATP-Competitive Inhibitor E. coli DdlB Low µM range ATP-Competitive

Computational methods are powerful tools for investigating the binding of inhibitors to enzymes at a molecular level. numberanalytics.com Molecular docking is a technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. numberanalytics.commdpi.com Programs like AutoDock and GOLD are used to perform these simulations, generating models of the enzyme-inhibitor complex. mdpi.comliverpool.ac.uk

The process typically involves preparing the three-dimensional structures of both the enzyme and the inhibitor. numberanalytics.com The docking algorithm then samples a large number of possible binding poses of the ligand within the enzyme's active site and uses a scoring function to rank them based on predicted binding energy. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. niph.go.jp

For example, docking studies have been used to explore the binding of designed peptides to the bZIP domains and to guide the design of ATP-competitive inhibitors for D-Ala:D-Ala ligase. plos.orgniph.go.jp Following docking, molecular dynamics (MD) simulations can be performed to relax the structure of the enzyme-inhibitor complex and assess its stability over time. niph.go.jp

In silico mutagenesis is another computational technique where specific amino acids in the enzyme's active site are computationally mutated. walshmedicalmedia.com By evaluating the impact of these mutations on inhibitor binding, researchers can identify critical residues involved in the interaction, providing valuable insights for designing more potent and selective inhibitors. walshmedicalmedia.com

Antimicrobial Research and Mechanisms

The ultimate goal of developing Ddl inhibitors like this compound is to create effective antimicrobial agents. Research in this area focuses on evaluating the activity of these compounds against clinically relevant pathogens and elucidating the mechanisms by which they exert their antibacterial effects.

The antibacterial efficacy of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. frontiersin.org

Inhibitors of D-Ala:D-Ala ligase are expected to show activity primarily against bacteria. Studies on various Ddl inhibitors have tested their activity against a panel of both Gram-positive and Gram-negative pathogens. plos.orgfrontiersin.org Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), are often susceptible to compounds that target cell wall synthesis. frontiersin.org

Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, possess an outer membrane that can act as a barrier, preventing inhibitors from reaching their intracellular target. plos.org Consequently, some Ddl inhibitors may only show significant activity against membrane-compromised or efflux pump-deficient strains of these bacteria. plos.org For instance, certain 6-arylpyrido[2,3-d]pyrimidine inhibitors of DdlB were found to have antibacterial activity against such modified E. coli strains. plos.org

The development of naringin (B1676962) derivatives has shown that modifications, such as the attachment of an aliphatic chain, can significantly enhance antibacterial activity, particularly against Gram-positive strains like Listeria monocytogenes and Staphylococcus aureus, while remaining ineffective against Gram-negative bacteria. nih.gov This underscores the importance of chemical structure in determining the spectrum of antibacterial activity.

Table 2: Illustrative Antibacterial Activity (MIC) of a Hypothetical Ddl Inhibitor This table provides representative MIC values to illustrate the potential activity spectrum.

Bacterial Species Strain Type MIC (µg/mL)
Staphylococcus aureus MRSA 2
Enterococcus faecalis Vancomycin-Resistant 4
Escherichia coli Wild-Type >64
Escherichia coli Efflux Pump Deficient 8
Pseudomonas aeruginosa Wild-Type >64

Interaction with Bacterial Cell Membranes

The initial interaction between cationic antimicrobial peptides (AMPs) and the bacterial cell membrane is a critical step in their mechanism of action. This process is primarily driven by electrostatic forces. explorationpub.comasm.org The positively charged amino acid residues within the AMPs are attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. explorationpub.comfrontiersin.org This electrostatic attraction facilitates the accumulation of peptide molecules on the bacterial surface. openaccessjournals.com

Following the initial binding, hydrophobic interactions come into play. The hydrophobic regions of the AMPs interact with the lipid components of the bacterial membrane, leading to the destabilization and increased permeability of the membrane. asm.orgnih.govnih.gov This disruption of the membrane's structural integrity can lead to the formation of pores or a detergent-like effect, ultimately causing cell lysis and the release of cellular contents. explorationpub.comfrontiersin.org

Several models have been proposed to describe the mechanism of membrane disruption by AMPs:

Barrel-stave model: In this model, the peptides insert into the membrane, forming a barrel-like structure with a central pore.

Toroidal pore model: Here, the peptides and lipid head groups bend inward, creating a continuous pore lined by both peptides and lipids.

Carpet model: In this mechanism, the peptides accumulate on the membrane surface, forming a "carpet." frontiersin.org Once a critical concentration is reached, the membrane is disrupted in a detergent-like manner, leading to the formation of micelles. frontiersin.org Studies on diastereomers of AMPs, which incorporate D-amino acids, have often pointed towards the carpet mechanism for membrane destabilization. mdpi.com

The specific mechanism of membrane interaction can be influenced by factors such as the peptide's sequence, structure, and the composition of the target membrane. mdpi.com While many AMPs act by disrupting the membrane, some can translocate across the membrane to reach intracellular targets. nih.gov

Inhibition of Bacterial Cell Wall Synthesis

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan (PG), is essential for maintaining cell shape and protecting against osmotic lysis. sigmaaldrich.com Several classes of antibiotics, including glycopeptide antibiotics, exert their antimicrobial effect by inhibiting the synthesis of this crucial structure. mdpi.comnih.gov

The biosynthesis of peptidoglycan is a multi-step process that begins in the cytoplasm and is completed on the outer surface of the cytoplasmic membrane. sigmaaldrich.commdpi.com A key component in this process is the pentapeptide precursor, which typically terminates with a D-Ala-D-Ala sequence. sigmaaldrich.comnih.gov This terminus is the target for glycopeptide antibiotics like vancomycin, which bind to it and sterically hinder the transglycosylation and transpeptidation reactions necessary for cross-linking the peptidoglycan layers. mdpi.comnih.gov This inhibition weakens the cell wall, leading to cell death. nih.gov

Some antimicrobial compounds can interfere with earlier stages of peptidoglycan synthesis. For instance, D-cycloserine inhibits the enzymes responsible for the synthesis of the D-Ala-D-Ala dipeptide itself. sigmaaldrich.com The incorporation of D-amino acids is a critical feature of the bacterial cell wall, making it resistant to degradation by most host proteases which are specific for L-amino acids. frontiersin.org

While the primary mechanism of many antimicrobial peptides is membrane disruption, some have been shown to also interfere with cell wall synthesis. The interaction of cationic AMPs with the negatively charged components of the cell envelope, such as teichoic acids in Gram-positive bacteria, can disrupt the processes involved in cell wall maintenance and synthesis. nih.gov Bacteria have developed resistance mechanisms that involve modifying these components, for example, through the D-alanylation of teichoic acids, which reduces the net negative charge and thus the affinity for cationic AMPs. nih.govnih.gov

Non-Specific vs. Specific Antimicrobial Mechanisms

The antimicrobial actions of peptides can be broadly categorized into non-specific and specific mechanisms.

Specific mechanisms , on the other hand, involve the interaction of the antimicrobial agent with a particular molecular target, such as an enzyme or a receptor. cdnsciencepub.com For instance, some AMPs can translocate across the cell membrane without causing significant damage and then inhibit intracellular processes like DNA or protein synthesis. cdnsciencepub.com The inhibition of cell wall synthesis by antibiotics like vancomycin, which specifically binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, is a classic example of a specific mechanism. mdpi.comnih.gov

The incorporation of D-amino acids into peptides can influence the specificity of their action. While membrane destabilization by AMPs is often considered largely independent of chirality mdpi.com, some studies suggest that stereoconfiguration can play a role in the interaction with the target membrane, potentially leading to more complex and stereospecific mechanisms. mdpi.com It has been observed that some D-amino acid-containing peptides can bypass specific bacterial resistance mechanisms, suggesting an interaction that differs from their L-enantiomers. nih.gov

Mechanism TypePrimary TargetExampleKey Characteristics
Non-Specific Bacterial Cell MembraneMany cationic AMPsBroad-spectrum, rapid action, driven by physicochemical properties.
Specific Intracellular components (e.g., enzymes, DNA), Cell wall precursorsVancomycin, some AMPsHigh affinity for a specific target, can be overcome by target modification.

Role of D-Stereoisomers in Antimicrobial Peptides

The inclusion of D-amino acids can also have a profound impact on the peptide's structure and function. While a complete substitution of L-amino acids with D-amino acids (creating an all-D enantiomer) results in a mirror-image structure that often retains the antimicrobial activity of the original peptide mdpi.com, the introduction of a mix of L- and D-amino acids (creating diastereomers) can disrupt regular secondary structures like α-helices. mdpi.com This disruption can be beneficial, as it has been shown to reduce the peptide's toxicity towards mammalian cells (hemolytic activity) while preserving or even enhancing its antimicrobial efficacy. mdpi.com The reduced toxicity is often attributed to the loss of a well-defined hydrophobic face on the peptide, which is necessary for insertion into and lysis of eukaryotic cell membranes. mdpi.com

The antimicrobial mechanism of D-amino acid-containing peptides often involves membrane destabilization, similar to their all-L counterparts. mdpi.com However, the exact mode of action can differ. For instance, diastereomers with disrupted helical structures are less likely to form transmembrane pores and may favor a "carpet-like" mechanism of membrane disruption. mdpi.com

Furthermore, the presence of D-amino acids can influence the peptide's interaction with the bacterial cell envelope in more specific ways. For example, an all-D enantiomer of the peptide GL13K was found to be effective against a strain of Enterococcus faecalis that was resistant to the L-enantiomer, suggesting that the D-peptide could bypass the bacterial resistance mechanism involving D-alanylation of teichoic acids. nih.gov This indicates that the chiral structure of the peptide can be a critical determinant in its interaction with bacterial cell wall components. nih.gov

Peptide TypeCompositionKey Properties
All-L Peptide L-amino acids onlySusceptible to proteolysis, can have higher hemolytic activity.
All-D Enantiomer D-amino acids onlyResistant to proteolysis, often retains antimicrobial activity.
Diastereomer Mix of L- and D-amino acidsResistant to proteolysis, often has reduced hemolytic activity and retained or enhanced antimicrobial activity.

Cellular Uptake and Intracellular Trafficking Mechanisms

The ability of certain peptides to cross the cell membrane and deliver cargo into the cytoplasm is a key area of research for therapeutic applications. The mechanisms governing this cellular uptake are complex and can involve multiple pathways. These pathways can be broadly divided into energy-dependent endocytosis and direct translocation. plos.orgnih.gov

Endocytosis is a major route for the internalization of many molecules and particles. cusabio.com This process involves the invagination of the plasma membrane to form vesicles that enclose the extracellular material. cusabio.com Several distinct endocytic pathways have been identified, including:

Clathrin-mediated endocytosis (CME): This is a well-characterized pathway involving the formation of clathrin-coated pits at the plasma membrane. nih.govnih.gov

Caveolae-mediated endocytosis (CvME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. nih.govnih.gov

Macropinocytosis: This is a non-specific process involving the uptake of large volumes of extracellular fluid into large vesicles known as macropinosomes. biorxiv.org

The specific pathway utilized can depend on the properties of the peptide and any associated cargo, as well as the cell type. mdpi.com Once inside the cell, the internalized vesicles traffic through the endosomal system. A major challenge for intracellular drug delivery is the escape of the peptide or its cargo from these endosomes to avoid degradation in lysosomes. mdpi.com

Direct translocation is another proposed mechanism where peptides cross the plasma membrane directly, without being encapsulated in vesicles. This process is less well understood but is thought to involve transient destabilization of the membrane. plos.org

Cell-Penetrating Peptide (CPP) Principles and this compound

Cell-penetrating peptides (CPPs) are a class of short peptides, typically rich in cationic amino acids like arginine and lysine, that can translocate across the plasma membrane and facilitate the intracellular delivery of various cargo molecules. nih.govacademie-sciences.frbiosyn.com A key characteristic of many CPPs is their amphipathic nature, possessing both hydrophilic (charged) and hydrophobic regions. biosyn.com

The initial interaction of CPPs with the cell surface is often mediated by electrostatic interactions between the positively charged peptide and negatively charged components of the cell membrane, such as proteoglycans. plos.org Following this initial binding, the peptide can trigger its uptake through various mechanisms, including endocytosis or direct translocation. plos.orgbiosyn.com

While direct information on this compound's classification as a CPP is not explicitly detailed in the provided context, its characteristics align with some principles of CPPs. As a dipeptide amide, its small size and potential for modification could allow it to be incorporated into larger peptide sequences designed as CPPs. The presence of the D-alanine residue could confer proteolytic stability, a desirable trait for any therapeutic peptide, including CPPs. mdpi.com The interaction of such peptides with the cell membrane is a critical first step for cellular entry. academie-sciences.fr The efficiency of internalization can be significantly influenced by the physicochemical properties of the peptide, including its charge and hydrophobicity. academie-sciences.frsci-hub.st

Endocytotic Pathways (Clathrin-mediated, Caveolae-mediated, Macropinocytosis)

Endocytosis is a primary mechanism for the cellular uptake of many cell-penetrating peptides (CPPs) and their cargo. mdpi.com This energy-dependent process involves the internalization of extracellular material through vesicles formed from the plasma membrane. cusabio.com The specific endocytic pathway engaged can vary depending on the CPP, its cargo, and the cell type. mdpi.commdpi.com

Clathrin-mediated endocytosis (CME) is one of the most common and well-studied pathways. carislifesciences.com It involves the recruitment of clathrin proteins to the plasma membrane, which assemble into a lattice-like coat, forming an invaginated "coated pit." nih.gov This pit then pinches off to form a clathrin-coated vesicle that transports its contents into the cell. nih.gov Many CPPs, including oligo-arginine and TAT, have been reported to utilize CME for cellular entry. mdpi.com

Caveolae-mediated endocytosis (CvME) is another distinct pathway that utilizes small, flask-shaped invaginations of the plasma membrane called caveolae. nih.govnih.gov These structures are rich in cholesterol and the protein caveolin. nih.gov The uptake via caveolae is often a slower process compared to CME and can be triggered by specific ligands. nih.gov Some studies have implicated caveolae in the uptake of certain CPP-cargo complexes, such as the GST-Tat-GFP fusion protein. mdpi.com An interesting feature of this pathway is the potential for internalized vesicles, or "caveosomes," to bypass the degradative lysosomal pathway, which is advantageous for drug delivery. nih.govuzh.ch

Macropinocytosis is a distinct form of endocytosis characterized by the formation of large, irregular vesicles called macropinosomes. biorxiv.org This process is initiated by actin-driven ruffling of the plasma membrane, leading to the non-specific engulfment of large amounts of extracellular fluid and solutes. biorxiv.orgnih.gov Macropinocytosis has been identified as a significant entry route for several CPPs, including the TAT peptide. mdpi.com The use of specific inhibitors can help elucidate the involvement of this pathway in peptide uptake. biorxiv.org

Endocytic PathwayKey ProteinsVesicle TypeCommon Cargo/CPPs
Clathrin-mediated Clathrin, Adaptor proteins, DynaminClathrin-coated vesicleTAT, Oligo-arginine mdpi.com
Caveolae-mediated Caveolin, DynaminCaveolae, CaveosomeGST-Tat-GFP mdpi.com
Macropinocytosis Actin, Rac1MacropinosomeTAT peptide mdpi.com

Non-Endocytotic/Direct Translocation Mechanisms

While endocytosis is a primary route for the cellular uptake of many peptides, non-endocytotic or direct translocation mechanisms also play a crucial role, particularly for certain classes of cell-penetrating peptides (CPPs). nih.gov This process is energy-independent and involves the peptide moving directly across the cell membrane into the cytosol. nih.gov Several models have been proposed to explain this phenomenon, including the formation of transient pores, the creation of inverted micelles, or the "carpet" model where peptides disrupt the membrane integrity. nih.gov

Direct translocation avoids the endosomal pathway, which can lead to the degradation of the peptide by lysosomal enzymes. nih.gov This is a significant advantage for the delivery of therapeutic cargo directly to the intracellular environment. The ability of a peptide to utilize this pathway is often linked to its physicochemical properties, such as its charge, hydrophobicity, and secondary structure. mdpi.com For instance, the pVEC peptide, derived from VE-cadherin, is known to utilize a non-endocytic translocation mechanism without causing significant membrane disruption. mdpi.com

Influence of Peptide and Cargo Characteristics on Uptake

The efficiency and mechanism of cellular uptake of peptides like this compound and its analogs are significantly influenced by both the characteristics of the peptide itself and the nature of any associated cargo.

Key peptide characteristics that modulate uptake include:

Amino Acid Composition and Charge: The presence of cationic residues, particularly arginine, is known to enhance cellular uptake. mdpi.com The guanidinium (B1211019) group of arginine interacts favorably with negatively charged components of the cell surface, such as proteoglycans. mdpi.com However, an optimal balance of charge and hydrophobicity is often necessary for efficient translocation. mdpi.com

Hydrophobicity: The hydrophobicity of a peptide, influenced by amino acids like alanine, valine, leucine, and isoleucine, plays a critical role in its interaction with the lipid bilayer of the cell membrane. mdpi.com A certain degree of hydrophobicity is required to facilitate membrane crossing. mdpi.com

Secondary Structure: The ability of a peptide to adopt specific secondary structures, such as an α-helix, can influence its mode of entry. mdpi.com Amphipathic peptides, with distinct hydrophobic and hydrophilic faces, are often effective at interacting with and crossing cell membranes. mdpi.com

Molecular Weight and Size: While larger molecules generally face more difficulty in crossing the cell membrane, the conformational flexibility of a peptide can allow for the translocation of surprisingly large structures. nih.govresearchgate.net

Peptide CharacteristicInfluence on Cellular UptakeExample/Mechanism
Cationic Charge (e.g., Arginine)Enhances electrostatic interactions with negatively charged cell surface components (e.g., proteoglycans). mdpi.comFacilitates initial binding to the cell membrane, a prerequisite for both endocytosis and direct translocation. nih.govmdpi.com
Hydrophobicity (e.g., Alanine, Leucine)Facilitates interaction with the lipid core of the cell membrane. mdpi.comA balanced hydrophobicity is crucial for membrane translocation without causing excessive disruption. mdpi.com
AmphipathicityAllows for effective interaction with the hydrophilic and hydrophobic regions of the cell membrane. mdpi.comOften seen in peptides that form α-helical structures upon membrane binding. mdpi.com
Conformational FlexibilityEnables larger peptides to adopt conformations suitable for crossing the membrane. researchgate.netCan allow for diffusion through transient pores or membrane disruptions. nih.govresearchgate.net

Intracellular Fate and Degradation

Once inside the cell, the fate of a peptide is largely determined by its stability and the cellular machinery responsible for protein and peptide degradation. Peptides that enter via endocytosis are often trafficked to endosomes and subsequently to lysosomes, where they are exposed to a harsh acidic environment and a host of degradative enzymes called cathepsins. nih.govmdpi.com Survival in this environment is a major challenge for peptide-based therapeutics. nih.gov

Peptides that reach the cytosol, either through direct translocation or by escaping from endosomes, are subject to degradation by the ubiquitin-proteasome system. physiology.org This is the primary pathway for the degradation of most intracellular proteins. physiology.org The 20S proteasome, the catalytic core of the 26S proteasome, can degrade proteins in an ubiquitin-independent manner, particularly those with unstructured regions. biorxiv.org

Investigations in Protein-Protein Interactions and Cellular Signaling Pathways

Peptides can be designed to modulate protein-protein interactions (PPIs), which are fundamental to virtually all cellular processes, including signal transduction. mdpi.comcusabio.com Aberrant PPIs are often implicated in disease states, making them attractive targets for therapeutic intervention. mdpi.com

Adaptor proteins, which contain various binding domains, play a crucial role in orchestrating signaling cascades by bringing different proteins together. open.edunih.gov For example, proteins with SH2 domains bind to phosphorylated tyrosine residues, while SH3 domains recognize proline-rich sequences. open.edunih.gov By mimicking these binding motifs, synthetic peptides can be designed to either inhibit or stabilize specific PPIs, thereby modulating downstream signaling events. frontiersin.org

The transmembrane domains of receptors are also emerging as important sites for PPIs, playing a key role in receptor dimerization and activation. frontiersin.org Peptides that mimic these transmembrane segments can be used to disrupt receptor-receptor interactions and inhibit signaling pathways involved in cell proliferation and survival. frontiersin.org

Studies on Therapeutic Potential and Biomedical Applications

The unique properties of peptides, such as high specificity and the ability to target large, flat protein surfaces often considered "undruggable" by small molecules, have led to a resurgence of interest in their therapeutic potential. mdpi.comdrugdiscoverytrends.com

Design of Therapeutic Agents and Drug Development

The design of peptide-based therapeutic agents is an iterative process that involves optimizing various parameters to achieve the desired pharmacological profile. nih.gov Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful approach for rationally designing peptides with high affinity and specificity. drugdiscoverynews.comnumberanalytics.com

Key considerations in peptide drug design include:

Target Identification and Validation: The first step is to identify a biological target that plays a critical role in the disease process. numberanalytics.com

Lead Identification: This involves screening peptide libraries or using computational methods to identify initial "hit" molecules. nih.gov

Lead Optimization: The initial hits are then chemically modified to improve their potency, selectivity, stability, and pharmacokinetic properties. nih.govdrugdiscoverynews.com This can involve the incorporation of non-natural amino acids, cyclization, or the addition of moieties to enhance cell permeability. unc.edudrugdiscoverytrends.com

Recent advances in computational modeling and artificial intelligence are accelerating the de novo design of peptides with specific functions. drugdiscoverytrends.comdrugdiscoverynews.com

Design StrategyObjectiveExample/Method
Structure-Based DesignTo rationally design peptides that fit precisely into the binding site of a target protein. drugdiscoverynews.comUtilizing X-ray crystallography or NMR data of the target to guide peptide design. numberanalytics.com
Incorporation of D-Amino AcidsTo increase resistance to proteolytic degradation by endogenous enzymes. mdpi.comunc.eduReplacing L-amino acids with their D-isomers in the peptide sequence. mdpi.com
CyclizationTo constrain the peptide's conformation, which can enhance binding affinity and stability. explorationpub.comIntroducing disulfide bridges or using other chemical linkers to create a cyclic structure. unc.eduexplorationpub.com
PeptidomimeticsTo create molecules that mimic the structure and function of peptides but have improved drug-like properties. unc.eduModifying the peptide backbone or side chains to enhance stability and bioavailability. unc.edu

Role in Peptide-Based Therapeutics

Peptide-based therapeutics are being developed for a wide range of diseases, including cancer, metabolic disorders, and infectious diseases. drugdiscoverytrends.com Their high specificity often translates to a lower incidence of off-target effects compared to small molecule drugs. mdpi.com

One of the major challenges in peptide therapeutics has been their poor oral bioavailability and short in vivo half-life due to rapid degradation. unc.edudrugdiscoverytrends.com However, significant progress has been made in overcoming these limitations through chemical modifications and advanced formulation strategies. drugdiscoverytrends.com For example, conjugating peptides to lipids (lipidation) or polyethylene (B3416737) glycol (PEGylation) can improve their pharmacokinetic profiles. explorationpub.com

Furthermore, peptides can be used as targeting ligands to deliver drugs specifically to diseased cells, such as cancer cells that overexpress certain receptors. nih.gov For instance, peptides containing the Arg-Gly-Asp (RGD) sequence can target integrin receptors that are highly expressed on many tumor cells. nih.gov

Anti-Inflammatory Effects

The incorporation of non-native D-amino acids into peptide structures is a recognized strategy for enhancing their stability against enzymatic degradation and for developing novel therapeutic activities. frontiersin.orgmdpi.commdpi.comdovepress.com D-amino acids are important components of peptidoglycans in bacterial cell walls, and peptides containing them can exhibit unique biological effects, including immunomodulatory and anti-inflammatory functions. frontiersin.orgmdpi.com The C-terminal amidation, as seen in this compound, is another common modification aimed at increasing peptide stability and mimicking the native protein structure.

Research into peptides containing the D-Ala-NH2 motif has revealed significant anti-inflammatory potential. A notable example is the novel peptide inhibitor of dipeptidyl peptidase IV (DPP-IV), Tyr-Pro-D-Ala-NH2. researchgate.netnih.gov This tripeptide has been shown to exert potent anti-inflammatory activity in mouse models of colitis. researchgate.netnih.gov DPP-IV is a serine exopeptidase responsible for the inactivation of glucagon-like peptide 2 (GLP-2), a hormone that stimulates the regeneration and growth of the intestinal epithelium and possesses anti-inflammatory properties. nih.gov

In studies using both 2,4,6-trinitrobenzenesulfonic acid (TNBS)- and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models, topical administration of Tyr-Pro-D-Ala-NH2 was found to significantly attenuate inflammation. nih.gov The mechanism of this anti-inflammatory action is associated with its potent inhibition of DPP-IV activity, which in turn leads to an increase in local concentrations of beneficial GLP-2. nih.gov These findings validate DPP-IV as a pharmacological target for anti-inflammatory drugs and suggest that small peptides containing the D-Ala-NH2 structure, such as this compound and its analogs, could serve as valuable anti-inflammatory therapeutics. nih.gov

Table 1: Research Findings on the Anti-Inflammatory Activity of a D-Ala-NH2 Containing Peptide Analog
Peptide AnalogTargetModel SystemObserved Anti-Inflammatory EffectAssociated MechanismReference
Tyr-Pro-D-Ala-NH2Dipeptidyl Peptidase IV (DPP-IV)TNBS- and DSS-induced colitis in miceAttenuated acute, semi-chronic, and relapsing colitisBlocks DPP-IV activity (IC50 = 0.76 ± 0.04 nM), leading to increased colonic GLP-2 levels nih.gov

Potential in Corneal Neovascularization Inhibition

Corneal neovascularization (CNV) is a pathological condition involving the growth of new blood vessels from the limbal plexus into the normally avascular cornea, which can lead to scarring, lipid deposition, and significant vision loss. aao.orgmdpi.com The avascularity of the cornea is actively maintained by a precise balance of anti-angiogenic and pro-angiogenic factors. mdpi.comreviewofophthalmology.com This balance is often disrupted by inflammatory conditions resulting from infection, chemical injury, trauma, or autoimmune diseases. aao.orgentokey.com

Inflammation is a key driver of CNV. aao.orgreviewofophthalmology.com Inflammatory cytokines and growth factors, such as Vascular Endothelial Growth Factor (VEGF), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), play a crucial role in initiating and promoting the angiogenic cascade. mdpi.comreviewofophthalmology.com These mediators, produced by corneal epithelial cells and infiltrating immune cells, stimulate the proliferation and migration of vascular endothelial cells, leading to new vessel formation. aao.orgreviewofophthalmology.com Consequently, therapies aimed at inhibiting these inflammatory pathways are a cornerstone of CNV management. aao.orgreviewofophthalmology.comnih.gov

While no studies have directly evaluated this compound in CNV, its potential can be inferred from its core anti-inflammatory properties. Given that peptides containing the D-Ala-NH2 moiety have demonstrated anti-inflammatory effects, it is plausible that they could inhibit CNV by suppressing the underlying inflammatory stimuli. By reducing the production or activity of key pro-inflammatory cytokines like TNF-α and interleukins, such compounds could indirectly downregulate the expression of critical angiogenic factors like VEGF. mdpi.comreviewofophthalmology.com

Research has shown that other peptides can effectively inhibit neovascularization. For instance, a 34-amino acid fragment of Pigment Epithelium-Derived Factor (PEDF-34) was found to have both anti-inflammatory and anti-angiogenic effects in a model of corneal injury, inhibiting VEGF and NF-κB. nih.gov Furthermore, a peptide named UPARANT was shown to completely prevent neovascularization in rabbit corneas implanted with VEGF-containing pellets. researchgate.net These examples establish a clear precedent for the use of peptides as inhibitors of CNV. Therefore, small, stable peptides like this compound and its analogs represent a potential therapeutic avenue for controlling inflammation-driven corneal angiogenesis.

Table 2: Key Mediators in Corneal Neovascularization as Potential Targets for Anti-Inflammatory Agents
MediatorFunction in Corneal NeovascularizationReference
Vascular Endothelial Growth Factor (VEGF)Promotes endothelial cell proliferation, migration, and new vessel formation. reviewofophthalmology.com
Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatory cytokine that upregulates VEGF expression and promotes angiogenesis. reviewofophthalmology.com
Interleukin-1β (IL-1β)Pro-inflammatory cytokine that enhances the production of other inflammatory mediators and promotes angiogenesis. mdpi.comreviewofophthalmology.com
Interleukin-6 (IL-6)Pro-inflammatory cytokine involved in the inflammatory cascade that leads to neovascularization. mdpi.com
Nuclear Factor κB (NF-κB)Transcription factor that regulates the expression of multiple pro-inflammatory and pro-angiogenic genes. nih.gov

Impact of Protecting Groups on Biological Activity

Protecting groups are essential in peptide synthesis to prevent unwanted reactions at specific functional groups. However, their presence can significantly influence the biological activity of the resulting peptide or peptidomimetic. For dipeptide amides like this compound, modifications at the N-terminus, such as the benzyloxycarbonyl (Z or Cbz) group, can impact binding to biological targets. Research on related dipeptide amides has shown that incorporating protecting groups at the N-terminus can lead to dramatic decreases in inhibitory potency. For instance, in studies involving inhibitors of nitric oxide synthase (NOS), the inclusion of N-terminal protecting groups on dipeptide amides resulted in significantly poorer inhibitory activity compared to the unprotected counterparts. This highlights the importance of the free alpha-amine for optimal binding at the active site nih.gov. While specific data for this compound regarding protecting group variations is not detailed in the provided search results, general principles suggest that the Z group's presence and nature are critical for the molecule's interaction with its biological target.

Stereochemical Influences on Activity (D- vs. L-amino acids)

Chirality plays a fundamental role in the biological activity of peptides. Amino acids, with the exception of glycine, possess a chiral alpha-carbon, existing as L- or D-enantiomers. Mammalian proteins primarily incorporate L-amino acids, and biological systems are often stereospecific, recognizing one enantiomer over the other nih.govjpt.comwikipedia.orglibretexts.orgbiopharmaspec.com. The incorporation of D-amino acids into peptide sequences can significantly alter their properties, often increasing resistance to proteolytic degradation and influencing biological activity nih.govbiopharmaspec.com. For example, dermorphin, a heptapeptide (B1575542) containing D-Ala in the second position, exhibits superior potency compared to morphine nih.gov. Similarly, D-amino acids are strategically used to improve peptide stability and resistance to enzymatic degradation jpt.com. While specific comparative studies between this compound and its L-enantiomer (Z-L-Ala-NH2) are not explicitly detailed in the provided snippets, the general principle indicates that stereochemical configuration is a critical determinant of biological function. SAR studies often involve D-amino acid scans to explore conformational effects and the importance of chirality for activity researchgate.net.

Conformational Analysis and its Relation to Biological Function

The three-dimensional conformation of a peptide is intrinsically linked to its biological activity. Understanding how a peptide folds and interacts with its target requires conformational analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, along with computational methods like molecular dynamics simulations, are employed to elucidate these structures mdpi.comnih.govmdpi.comrsc.org. For this compound, its specific conformation, including the orientation of its protecting group and the stereochemistry of the D-alanine residue, would dictate its interaction with biological targets. Studies on similar dipeptide amides have revealed that the backbone conformation, such as the tendency to adopt ring-like structures or specific dihedral angles, is crucial for enzyme activity rsc.orgcdnsciencepub.comuliege.be. For example, conformational analysis of phenylacetyl-D-Ala-D-Ala revealed specific low-energy conformations that are relevant for binding to D-alanyl-D-alanine peptidases cdnsciencepub.com. The N-benzyloxycarbonyl group's conformation and its spatial relationship to the D-alanine amide moiety are likely key determinants of this compound's functional profile.

Rational Design Strategies for Enhanced Bioactivity

Rational design strategies leverage SAR data and conformational insights to create peptide analogs with improved properties, such as enhanced potency, selectivity, stability, or bioavailability mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.govbakerlab.orgacs.orgrsc.org. These strategies often involve iterative cycles of design, synthesis, and testing. For example, alanine scanning and D-amino acid scanning are common techniques used to identify key residues and conformational requirements researchgate.netresearchgate.net. Computational methods, including molecular modeling and quantitative structure-activity relationship (QSAR) models, play a significant role in predicting binding affinities and guiding the design process mdpi.comresearchgate.netresearchgate.netbakerlab.orgacs.orgchemrxiv.orgcreative-peptides.comacs.org. By understanding the SAR of this compound, researchers can rationally design analogs with modifications aimed at optimizing its interaction with its specific biological target. This could involve subtle changes to the protecting group, exploring different stereoisomers, or modifying the alanine side chain to achieve desired biological outcomes. For instance, the design of GLP-1 receptor agonists has utilized machine learning-guided QSAR to identify stable and potent analogs with improved physicochemical properties acs.org.

Compound List

D-alanine

N-Benzyloxycarbonyl-D-alanine amide (Z-D-Ala-NH2)

N-Cbz-D-Alanine

N-Cbz-D-Alaninamide

N-Alpha-Carbobenzoxy-D-Alanine Amide

Z-D-Ala-Gly-OH

Z-Gly-Gly-NH2

Z-l-Ala-Gly-NH2

Z-l-Glu-Gly-NH2

D-Serine

D-Aspartate

D-Glutamate

Future Directions and Emerging Research Avenues for Z D Ala Nh2

Integration of Artificial Intelligence (AI) in Peptide Design and Optimization

AI/ML Model TypePotential Application for Z-D-Ala-NH2Desired Outcome
Deep Generative Models (e.g., GANs, VAEs) Design of novel peptide sequences incorporating this compound to enhance stability.Discovery of new therapeutic peptides with improved resistance to proteolysis.
Predictive Analytics & QSAR Prediction of peptide-protein interactions and binding affinities for sequences containing this compound.Optimization of peptide efficacy and specificity for a given biological target.
Transformer Regression Networks Analysis of how the position of this compound within a sequence affects peptide aggregation and function. scitechdaily.comDevelopment of peptide-based biomaterials and drugs with controlled assembly properties. scitechdaily.com

Novel Applications in Drug Delivery Systems

Modern drug delivery systems (DDS) aim to enhance therapeutic efficacy by improving drug bioavailability, minimizing side effects, and enabling targeted delivery. azonano.com The unique properties of amino acids and peptides make them valuable components in the design of sophisticated DDS, such as hydrogels, nanoparticles, and micelles. azonano.comnih.gov

This compound could be explored as a component in the fabrication of such systems. Its incorporation into biodegradable polymer backbones could modify the physical properties and degradation kinetics of the resulting material. For instance, it could be used to create hydrogels for the sustained release of encapsulated drugs. azonano.com The presence of the D-amino acid could impart resistance to enzymatic breakdown, prolonging the release profile of the therapeutic agent.

Furthermore, this compound could be functionalized onto the surface of nanoparticles or liposomes. azonano.com This could enhance the biocompatibility of the nanocarriers or act as a subtle targeting moiety, improving their interaction with specific cell types. The exploration of this compound in this context opens the door to creating more stable and effective delivery vehicles for a wide range of therapeutic molecules, from small-molecule drugs to large biologics. mdpi.com

Drug Delivery SystemPotential Role of this compoundAnticipated Benefit
Hydrogels As a component of the polymer matrix to create stimuli-responsive or biodegradable gels.Controlled and sustained release of therapeutics with enhanced enzymatic stability.
Nanoparticles Surface functionalization of nanocarriers (e.g., nanospheres, nanocapsules).Improved biocompatibility and potential for targeted drug delivery. azonano.com
Micelles Incorporation into self-assembling polymer structures for encapsulating poorly soluble drugs.Increased stability of the micellar system and protection of the encapsulated drug.

Exploration of this compound in Combinatorial Biocatalysis

Combinatorial biocatalysis is a powerful strategy that utilizes enzymes to generate large libraries of diverse chemical compounds for drug discovery and other applications. nih.govnih.gov This approach harnesses the high chemo-, regio-, and stereoselectivity of enzymes to synthesize complex molecules under mild reaction conditions. nih.gov It offers a greener and more efficient alternative to traditional combinatorial chemistry. mssm.edu

This compound represents an ideal substrate for exploration in combinatorial biocatalysis. Its structure allows it to be recognized by various enzymes, such as proteases or lipases, which can be used to catalyze the formation of new peptide bonds. By reacting this compound with a diverse library of other amino acids or small molecules in the presence of an appropriate enzyme, researchers could rapidly generate a large collection of novel dipeptides and other derivatives.

These libraries could then be screened for biological activity, potentially leading to the discovery of new lead compounds for drug development. The use of biocatalysts ensures precise control over the stereochemistry of the products, a critical factor in determining biological function. The exploration of this compound in this context would not only expand the chemical space for drug screening but also highlight the synthetic power of combining enzymatic reactions with rationally designed building blocks.

Advanced Preclinical Studies and Translational Research

Translational research is the process of bridging the gap between basic scientific discoveries and their application in clinical practice. nih.gov For a compound like this compound, or novel peptides derived from it, to advance toward therapeutic use, it must undergo rigorous preclinical evaluation. This stage is critical for assessing the safety and efficacy of a potential drug candidate before it can be tested in humans. nih.gov

Future research on this compound-containing peptides would necessitate a structured preclinical program. Initial in vitro studies would be required to characterize the compound's mechanism of action, potency, and specificity against its intended biological target. Subsequently, the focus would shift to in vivo studies using relevant animal models of disease. mdpi.com These studies are essential for understanding the compound's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body). azonano.com

A significant challenge in translational research is that a high percentage of drugs that show promise in preclinical models fail in human clinical trials. nih.govmdpi.com Therefore, the design of these preclinical studies must be meticulous, using animal models that accurately mimic human disease and employing clinically translatable biomarkers to monitor therapeutic response. nih.govmdpi.com Successful navigation of this preclinical pathway would be the ultimate validation of the research and design strategies employed in the earlier stages of discovery for any new therapeutic entity derived from this compound.

Q & A

Basic Questions

Q. What established protocols ensure high yield and purity in synthesizing Z-D-Ala-NH2?

  • Methodological Answer : Synthesis typically involves coupling Z-protected D-alanine with an amide group under controlled conditions. Key steps include:

  • Reagent selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for efficient amide bond formation .
  • Purification : Employ reverse-phase HPLC or recrystallization to isolate the product, with purity verified via HPLC (≥95%) and structural confirmation by 1H^1H-NMR and mass spectrometry .
  • Documentation : Follow journal guidelines to detail reaction parameters (solvent, temperature, molar ratios) for reproducibility .

Q. Which analytical techniques best characterize this compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm stereochemistry and functional groups, with D-configuration verified via optical rotation comparisons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Chromatography : HPLC or LC-MS monitors purity and stability under varying conditions (e.g., pH, temperature) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Methodological Answer :

  • Meta-analysis : Systematically compare experimental variables (e.g., cell lines, assay protocols) across studies to identify confounding factors .
  • Dose-response standardization : Use normalized dose ranges (e.g., 1–100 µM) and control for batch-to-batch variability in compound purity .
  • Mechanistic studies : Employ knock-out models or enzymatic inhibition assays to isolate pathways affected by this compound .

Q. What role does the D-configuration of alanine play in this compound’s resistance to enzymatic degradation?

  • Methodological Answer :

  • Comparative studies : Synthesize L- and D-configured analogs and test stability in protease-rich environments (e.g., serum assays) .
  • Kinetic analysis : Measure degradation rates via LC-MS and correlate with structural modeling of enzyme-substrate interactions .

Q. How to design experiments differentiating stereochemical effects of D-Ala vs. L-Ala in Z-protected derivatives?

  • Methodological Answer :

  • Stereoselective synthesis : Prepare both enantiomers and compare physicochemical properties (e.g., solubility, logP) and bioactivity .
  • Crystallography : Resolve 3D structures to analyze steric and electronic differences impacting receptor binding .

Data Analysis & Stability

Q. What statistical approaches are suitable for analyzing this compound’s dose-response data in pharmacological assays?

  • Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50} and efficacy .
  • Error analysis : Report confidence intervals and use ANOVA to assess significance across replicates .

Q. What methodologies assess this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies : Incubate the compound at extreme pH (1–13) and temperatures (4–60°C), then quantify degradation products via LC-MS .
  • Kinetic profiling : Calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) using Arrhenius plots .

Addressing Variability

Q. What systematic approaches identify sources of variability in this compound’s reactivity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., solvent polarity, catalyst loading) .
  • Reproducibility checks : Cross-validate results in independent labs and document batch-specific impurities via QC reports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.